molecular formula C11H15ClN2O2S B7865853 2-chloro-N-cyclohexylpyridine-3-sulfonamide

2-chloro-N-cyclohexylpyridine-3-sulfonamide

Cat. No.: B7865853
M. Wt: 274.77 g/mol
InChI Key: NOCCDQFXVPOLLS-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclohexylpyridine-3-sulfonamide typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridine-3-sulfonyl chloride and cyclohexylamine as the starting materials.

  • Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours to ensure complete reaction.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification systems to ensure efficiency and cost-effectiveness. The process parameters are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclohexylpyridine-3-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as ammonia (NH₃) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: Amines, reduced sulfonamides.

  • Substitution Products: Various substituted pyridines and sulfonamides.

Scientific Research Applications

2-Chloro-N-cyclohexylpyridine-3-sulfonamide has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.

  • Medicine: It may be used in the design of drugs targeting specific biological pathways.

  • Industry: Its properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-cyclohexylpyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-Chloro-N-cyclohexylpyridine-3-sulfonamide can be compared with other similar compounds such as:

  • 2-Chloro-N-methylpyridine-3-sulfonamide: Similar structure but different substituent on the nitrogen.

  • 2-Chloro-N-phenylpyridine-3-sulfonamide: Different substituent on the nitrogen, leading to different properties.

  • 2-Chloropyridine-3-sulfonic acid: Lack of the cyclohexyl group, resulting in different chemical behavior.

These compounds share the core pyridine-sulfonamide structure but differ in their substituents, leading to variations in their chemical and biological properties.

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Properties

IUPAC Name

2-chloro-N-cyclohexylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c12-11-10(7-4-8-13-11)17(15,16)14-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCCDQFXVPOLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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